Ketoconazole Ketoconazole Ketoconazole is an imidazole antifungal agent used in the prevention and treatment of a variety of fungal infections. It functions by preventing the synthesis of ergosterol, the fungal equivalent of cholesterol, thereby increasing membrane fluidity and preventing growth of the fungus. Ketoconazole was first approved in an oral formulation for systemic use by the FDA in 1981. At this time it was considered a significant improvement over previous antifungals, [miconazole] and [clotrimazole], due to its broad spectrum and good absorption. However, it was discovered that ketoconazole produces frequent gastrointestinal side effects and dose-related hepatitis. These effects combined with waning efficacy led to its eventual replacement by triazole agents, [fluconazole], [itraconazole], [voriconazole], and [posaconazole]. Ketoconazole and its predecessor [clotrimazole] continue to be used in topical formulations.
Ketoconazole is an imidazole fungicidal agent with a very broad spectrum of activity against many fungal species that is used for treatment of superficial and systemic fungal infections. Ketoconazole is a well documented cause of clinically apparent acute drug induced liver injury and is no longer recommended as a first line antifungal agent.
Ketoconazole is a synthetic derivative of phenylpiperazine with broad antifungal properties and potential antineoplastic activity. Ketoconazole inhibits sterol 14-a-dimethylase, a microsomal cytochrome P450-dependent enzyme, thereby disrupting synthesis of ergosterol, an important component of the fungal cell wall. (NCI04)
Broad spectrum antifungal agent used for long periods at high doses, especially in immunosuppressed patients.
Brand Name: Vulcanchem
CAS No.: 65277-42-1
VCID: VC0531707
InChI: InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23?,26-/m1/s1
SMILES: CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Molecular Formula: C26H28Cl2N4O4
Molecular Weight: 531.4 g/mol

Ketoconazole

CAS No.: 65277-42-1

Cat. No.: VC0531707

Molecular Formula: C26H28Cl2N4O4

Molecular Weight: 531.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Ketoconazole - 65277-42-1

CAS No. 65277-42-1
Molecular Formula C26H28Cl2N4O4
Molecular Weight 531.4 g/mol
IUPAC Name 1-[4-[4-[[(2S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Standard InChI InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23?,26-/m1/s1
Standard InChI Key XMAYWYJOQHXEEK-ANWICMFUSA-N
Isomeric SMILES CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
SMILES CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Canonical SMILES CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Appearance White to off-white crystalline powder.
Colorform Crystals from 4-methylpentanone
Melting Point 146 °C
148-152 °C

Chemical Structure and Physicochemical Properties

Ketoconazole (C₂₆H₂₈Cl₂N₄O₄) is a white crystalline powder with a molecular weight of 531.43 g/mol . Its structure features a dichlorophenyl group linked to an imidazole ring via a dioxolane bridge, conferring both lipophilic and weak basic properties . The compound is practically insoluble in water but freely soluble in dichlorloromethane and sparingly soluble in ethanol (~750 g/L) . This solubility profile underpins its formulation challenges, necessitating acidic environments for optimal oral absorption .

Mechanism of Action

Antifungal Activity

Ketoconazole inhibits fungal cytochrome P450 14α-demethylase (CYP51), blocking the conversion of lanosterol to ergosterol . Depletion of ergosterol disrupts membrane integrity, causing intracellular content leakage and growth arrest . Comparative studies show broader antifungal coverage than early azoles (e.g., clotrimazole), with minimum inhibitory concentrations (MICs) of 0.1–1 μg/mL against Candida albicans and Malassezia spp. .

Endocrine Effects

At higher doses (>400 mg/day), ketoconazole inhibits human CYP17A1 and CYP11B1, reducing cortisol synthesis by 50–70% within 48 hours . This adrenal suppression mechanism forms the basis for its off-label use in Cushing’s syndrome, though with significant interpatient variability in dose response .

Pharmacokinetics and Metabolism

Absorption and Distribution

Oral bioavailability peaks at 75% under fasting acidic conditions (pH <3), decreasing to <30% with proton-pump inhibitors . Peak plasma concentrations (Cₘₐₓ) of 3–5 μg/mL occur 1–2 hours post-dose, with 99% plasma protein binding (84% albumin, 15% erythrocytes) . Tissue penetration varies widely: vaginal concentrations reach 2.4 μg/g (40% plasma levels), while CSF penetration is negligible .

Metabolism and Excretion

Hepatic metabolism via CYP3A4 produces over 15 metabolites, primarily M2 (imidazole oxidation product) and M14 (N-deacetylated derivative) . Renal excretion accounts for <5% of clearance, with a terminal half-life of 8 hours . Dose adjustments are unnecessary in renal impairment but contraindicated in hepatic dysfunction .

Table 1: Key Pharmacokinetic Parameters

ParameterValueSource
Bioavailability75% (fasted)
Protein Binding99%
Vd (L/kg)0.36
Half-life (hr)8
CYP Involvement3A4 (primary), 2D6 (minor)

Therapeutic Applications

Cutaneous Leishmaniasis

A 6-week course of 200 mg BID achieves 96% cure rates when combined with zinc sulfate, versus 50% monotherapy efficacy . Hepatotoxicity occurs in 3.9% of patients, resolving post-discontinuation .

Dermatophytoses

In 900 patients with tinea corporis/capitis, 6-week ketoconazole regimens produced complete clearance in 89% (95% CI 86–92) . Comparatively, newer triazoles (e.g., itraconazole) show 5–10% superior efficacy but higher cost .

Pityriasis Versicolor

Topical 2% ketoconazole shampoo applied daily for 3 days achieves 89% mycological cure versus 71% with selenium sulfide . Relapse rates at 6 months: 12% (ketoconazole) vs. 34% (placebo) .

Cushing’s Syndrome

The EMA-approved protocol (Ketoconazole HRA®) initiates at 200 mg TID, titrated to normalize urinary free cortisol . In 51 patients, median time to biochemical control: 14 days (range 7–28), with 23% requiring dose reduction for adrenal insufficiency .

EventIncidence (Oral)Incidence (Topical)Source
Hepatotoxicity3.9–7.4%0%
GI Distress29–50%<2%
Adrenal Insufficiency18%N/A
Contact DermatitisN/A4–8%

Drug Interactions and Contraindications

CYP3A4 Interactions

Ketoconazole’s potent CYP3A4 inhibition (Ki = 0.003 μM) increases exposure to:

  • Statins: Simvastatin AUC ↑ 12-fold

  • Immunosuppressants: Tacrolimus Cₘₐₓ ↑ 400%
    Concomitant use with CYP3A4 substrates requires dose reduction or avoidance .

Acid-Reducing Agents

Proton pump inhibitors reduce ketoconazole absorption by 60–75%. Dosing ≥2 hours before acid suppressants mitigates this interaction .

Topical Formulations

Shampoo (2%)

Twice-weekly application achieves:

  • 83% reduction in dandruff severity (vs. 27% placebo)

  • 66% patient-reported satisfaction (N = 44)

Cream (2%)

In seborrheic dermatitis, BID application for 4 weeks yields:

  • 90% lesion clearance

  • Median relapse time: 8.2 weeks

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :